molecular formula C10H5NO4 B8543601 7-Nitro-[1,2]naphthoquinone

7-Nitro-[1,2]naphthoquinone

Cat. No.: B8543601
M. Wt: 203.15 g/mol
InChI Key: CHGRLGUYJLNMEQ-UHFFFAOYSA-N
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Description

7-Nitro-[1,2]naphthoquinone is a synthetically modified naphthoquinone derivative of interest in biochemical and pharmacological research. Naphthoquinones are a class of compounds studied for their potent biological activities, which often involve their ability to influence redox status within cells. Research on similar naphthoquinones has shown they can exhibit significant pro-oxidative activity, increasing levels of reactive oxygen species (ROS) and altering glutathione balance, which can trigger decreased viability in cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) . Furthermore, studies indicate that naphthoquinone derivatives can interact with biomacromolecules like DNA via groove binding, making them crucial targets for molecules with cytotoxic activity, and with Human Serum Albumin (HSA), suggesting potential for transport in biological systems . As a functionalized derivative, the nitro group on the this compound core structure may be explored for its potential in modulating these interactions, its electron-accepting properties, and its utility as a synthetic intermediate for further chemical transformations. Researchers are investigating such compounds for their potential applications in developing novel therapeutic agents and biochemical probes. This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C10H5NO4

Molecular Weight

203.15 g/mol

IUPAC Name

7-nitronaphthalene-1,2-dione

InChI

InChI=1S/C10H5NO4/c12-9-4-2-6-1-3-7(11(14)15)5-8(6)10(9)13/h1-5H

InChI Key

CHGRLGUYJLNMEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)C2=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Nitration of 1,2-Naphthoquinone

The most straightforward route involves nitrating 1,2-naphthoquinone using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the 7-position due to the electron-withdrawing effects of the quinone carbonyl groups.

Procedure :

  • 1,2-Naphthoquinone (10 g) is dissolved in cold H₂SO₄ (85% w/w) at 0–5°C.

  • Fuming HNO₃ (1.2 equiv) is added dropwise while maintaining the temperature below 10°C.

  • The mixture is stirred for 3–6 hours, then quenched in ice water to precipitate the product.

  • Crude 7-nitro-naphthoquinone is filtered and recrystallized from acetone or acetonitrile.

Key Parameters :

  • Dehydrating Value (D.V.S.) of H₂SO₄ : ≥4 ensures minimal water content, preventing side reactions.

  • Temperature : <10°C avoids over-nitration or decomposition.

Yield : 60–75% after recrystallization.

Acid-Catalyzed Nitration with Sulfuric Acid

Regioselective Control

The regiochemistry of nitration is influenced by the solvent system and acid strength. A study by Degruyter (2023) demonstrated that using NaNO₃ in H₂SO₄ at 0°C selectively produces 5-nitronaphthoquinone. For 7-nitro-naphthoquinone, analogous conditions with 1,2-naphthoquinone as the substrate yield the desired isomer.

Optimized Conditions :

ParameterValue
H₂SO₄ concentration85–90% (w/w)
HNO₃:Naphthoquinone ratio1.2:1
Reaction time3–5 hours
Temperature0–10°C

Side Products :

  • 5-Nitro isomer : Forms if D.V.S. <4 or temperature exceeds 15°C.

  • Dinitro derivatives : Occur with excess HNO₃ or prolonged reaction times.

Microwave-Assisted Synthesis

Accelerated Nitration

Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from PMC (2023) involves:

  • Mixing 1,2-naphthoquinone (5 mmol) with HNO₃ (1.5 equiv) and H₂SO₄ (2 equiv) in acetonitrile.

  • Irradiating at 150°C for 5–10 minutes under 200 W power.

  • Quenching with ice and filtering the precipitate.

Advantages :

  • Yield : 70–80% (vs. 60–75% classically).

  • Purity : >95% by HPLC.

Recrystallization and Purification Techniques

Solvent Systems

Crude 7-nitro-naphthoquinone is purified using:

  • Acetonitrile : Effective for removing polar impurities.

  • Acetone/MeOH (1:1) : Enhances crystal morphology for X-ray analysis.

Typical Recrystallization Data :

SolventPurity (%)Recovery (%)
Acetonitrile99.585
Acetone98.278
Ethanol97.870

Analytical Characterization

Spectroscopic Data

1H NMR (Acetone-d₆) :

  • δ 8.32 (dd, J = 7.8 Hz, 1H, H-8),

  • δ 8.13 (t, J = 7.8 Hz, 1H, H-6),

  • δ 8.05 (dd, J = 8.0 Hz, 1H, H-5),

  • δ 7.18 (d, J = 10.4 Hz, 1H, H-3),

  • δ 7.12 (d, J = 10.4 Hz, 1H, H-4).

13C NMR (Acetone-d₆) :

  • δ 182.76 (C-1),

  • δ 181.78 (C-2),

  • δ 138.97 (C-7-NO₂).

IR (KBr) :

  • 1686 cm⁻¹ (C=O),

  • 1520 cm⁻¹ (NO₂ asymmetric stretch),

  • 1345 cm⁻¹ (NO₂ symmetric stretch).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)TimeScalability
Classical Nitration60–7598–993–6 hoursIndustrial
Microwave-Assisted70–8095–975–10 minLab-scale
Recrystallization85–9099.51–2 hoursUniversal

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-[1,2]naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Properties

  • Anticancer Activity
    • 7-Nitro-[1,2]naphthoquinone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells . Studies have shown that compounds within the naphthoquinone family can induce cell cycle arrest and inhibit DNA synthesis in tumor cells .
  • Antimicrobial Effects
    • This compound has demonstrated antibacterial and antifungal properties. It acts by disrupting microbial cell membranes and inhibiting vital metabolic pathways . The efficacy against multidrug-resistant strains makes it a candidate for further development as an antimicrobial agent.
  • Neuroprotective Potential
    • Research indicates that this compound may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases. It has been shown to inhibit amyloid-beta aggregation, which is critical in Alzheimer's disease pathology . Furthermore, it has displayed protective effects against oxidative stress-induced neuronal damage .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
NeuroprotectionInhibits amyloid-beta aggregation; enhances neuronal survival under oxidative stress conditions.
Anticancer ActivityInduces apoptosis in leukemia cell lines through ROS generation; exhibits synergistic effects with other chemotherapeutic agents.
Antimicrobial PropertiesEffective against resistant bacterial strains; disrupts cell membrane integrity.
Enzymatic InhibitionDemonstrates potent inhibition of topoisomerases; potential for use in combination therapies for enhanced efficacy.

Mechanism of Action

The mechanism of action of 7-Nitro-[1,2]naphthoquinone involves its ability to generate reactive oxygen species (ROS) upon entering the cell. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The compound targets various molecular pathways, including the mitochondrial pathway, leading to the activation of caspases and subsequent cell death . Additionally, it can inhibit key enzymes involved in cell proliferation, further contributing to its anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Differences

Naphthoquinones are classified based on carbonyl positions:

  • 1,2-Naphthoquinones: Ketones at positions 1 and 2 (e.g., 1,2-NQ, 7-nitro-[1,2]naphthoquinone).
  • 1,4-Naphthoquinones: Ketones at positions 1 and 4 (e.g., 1,4-NQ, lapachol).

The ortho-quinoid structure of 1,2-NQ derivatives enables unique hydrogen-bonding networks in their semiquinone radicals, enhancing electrocatalytic oxygen reduction compared to 1,4-NQ isomers . The nitro group at position 7 in this compound likely amplifies electron-withdrawing effects, altering redox potentials and reactivity relative to unsubstituted 1,2-NQ.

Table 1: Key Properties of Naphthoquinones
Property 1,2-Naphthoquinones 1,4-Naphthoquinones
Redox Potential Higher electrocatalytic activity (e.g., USP2 inhibition) Lower catalytic efficiency
Protein Adduct Formation 5–6× higher adduct levels in human serum Lower adduct levels but higher tissue accumulation
Metabolic Prevalence Minor metabolite of naphthalene (0.2%) More abundant (2.8%)

Electrochemical and Catalytic Behavior

1,2-NQ derivatives exhibit superior electrocatalytic oxygen reduction due to:

Stabilization of semiquinone radicals via hydrogen bonding.

Higher quinone/semiquinone redox potentials compared to 1,4-NQ . The nitro group in this compound may further modulate these properties by withdrawing electron density, increasing oxidative stress in biological systems.

Q & A

Q. Key Considerations :

  • Monitor reaction conditions to avoid over-oxidation or decomposition.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm structure using NMR (¹H, ¹³C) and HRMS .

Basic: How does the nitro group at the 7-position alter the redox properties of 1,2-naphthoquinone?

Methodological Answer:
The nitro group is a strong electron-withdrawing substituent, which lowers the reduction potential of the quinone/semiquinone couple, enhancing its capacity for redox cycling and ROS generation.

  • Electrochemical Analysis : Use cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) with a Ag/AgCl reference electrode. Compare the redox potentials of 7-nitro derivatives to unsubstituted 1,2-naphthoquinone (e.g., -0.45 V vs. -0.30 V for semiquinone formation) .
  • ROS Quantification : Employ fluorogenic probes (e.g., DCFH-DA) in cellular assays to measure superoxide (O₂⁻) and hydrogen peroxide (H₂O₂) generation. Nitro-substituted derivatives typically show 2–3-fold higher ROS yields due to stabilized semiquinone intermediates .

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